6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone
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Overview
Description
6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone, also known as MMH-DNP, is a chemical compound that has been used in scientific research for many years. It is a derivative of heptanone, which is a ketone that is commonly found in many different types of organic compounds. MMH-DNP is a yellow crystalline solid that is highly soluble in most organic solvents.
Mechanism of Action
The mechanism of action of 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. This reaction is highly specific and selective for aldehydes and ketones, allowing for the detection and quantification of these compounds in complex mixtures.
Biochemical and Physiological Effects
6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone in laboratory experiments is its high selectivity and specificity for aldehydes and ketones. This allows for the accurate detection and quantification of these compounds in complex mixtures. However, one limitation of using 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone in scientific research. One potential application is in the development of new methods for the detection and quantification of aldehydes and ketones in biological and environmental samples. Another potential direction is in the development of new hydrazone derivatives for the detection of other types of organic compounds. Additionally, 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone could be used as a reference compound for the identification of unknown aldehydes and ketones in forensic and environmental investigations.
Synthesis Methods
The synthesis of 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone involves the reaction of 6-methoxy-6-methyl-2-heptanone with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction produces 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone as a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone has been used in scientific research as a reagent for the detection and quantification of aldehydes and ketones in various biological and environmental samples. It is also used as a reference compound for the identification of unknown aldehydes and ketones.
properties
IUPAC Name |
N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-11(6-5-9-15(2,3)24-4)16-17-13-8-7-12(18(20)21)10-14(13)19(22)23/h7-8,10,17H,5-6,9H2,1-4H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKFIKZHLOJRAL-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CCCC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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